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Compound of Interest

Compound Name: 4-Chlorophenyl acetate

Cat. No.: B1594417 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Chlorophenyl acetate, a significant compound in chemical research and development. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the methodologies for these analyses. This document is

intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chlorophenyl acetate exhibits distinct signals corresponding to

the aromatic and acetyl protons. The aromatic protons, due to their chemical environment,

appear as a set of doublets, characteristic of a para-substituted benzene ring. The methyl

protons of the acetate group appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for 4-Chlorophenyl Acetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 Doublet 2H Ar-H (ortho to Cl)

~7.10 Doublet 2H Ar-H (ortho to O)

~2.29 Singlet 3H -COCH₃

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the 4-
Chlorophenyl acetate molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-Chlorophenyl Acetate

Chemical Shift (δ) ppm Assignment

~169.0 C=O (ester)

~149.0 C-O (aromatic)

~132.0 C-Cl (aromatic)

~129.5 Ar-CH (ortho to Cl)

~122.5 Ar-CH (ortho to O)

~21.0 -CH₃ (acetyl)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-Chlorophenyl acetate shows

characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for 4-Chlorophenyl Acetate
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Wavenumber (cm⁻¹) Intensity Assignment

~1765 Strong C=O stretch (ester)

~1590, ~1490 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong C-O stretch (ester)

~830 Strong
C-H out-of-plane bend (para-

disubstituted aromatic)

~1100 Medium C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of 4-Chlorophenyl acetate shows

the molecular ion peak and several characteristic fragment ions.[1]

Table 4: Major Fragments in the Mass Spectrum of 4-Chlorophenyl Acetate

m/z Relative Intensity (%) Proposed Fragment

170/172 ~11.5 [M]⁺ (Molecular Ion)

128/130 ~99.9 [M - C₂H₂O]⁺

99 - [C₆H₄Cl]⁺

63 ~11.5 [C₅H₃]⁺

43 ~37.6 [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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A sample of 4-Chlorophenyl acetate is dissolved in a deuterated solvent, typically chloroform-

d (CDCl₃), and transferred to an NMR tube. The spectrum is recorded on a high-resolution

NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr) if it is a liquid, or

as a KBr pellet if it is a solid. The spectrum is typically recorded over the range of 4000-400

cm⁻¹.

Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization

(EI) source coupled with a gas chromatograph (GC) for sample introduction. The sample is

injected into the GC, where it is vaporized and separated from any impurities. The separated

compound then enters the mass spectrometer, where it is ionized by a beam of electrons

(typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and

detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification of a

chemical compound like 4-Chlorophenyl acetate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1594417#key-spectroscopic-data-for-4-chlorophenyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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